molecular formula C9H5NO4S B175429 6-Nitrobenzo[b]thiophene-2-carboxylic acid CAS No. 19983-42-7

6-Nitrobenzo[b]thiophene-2-carboxylic acid

Cat. No. B175429
CAS RN: 19983-42-7
M. Wt: 223.21 g/mol
InChI Key: OQHZMCSQBFHZNU-UHFFFAOYSA-N
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Description

6-Nitrobenzo[b]thiophene-2-carboxylic acid is an organic compound . It’s an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 5-Nitrobenzo[b]thiophene-2-carboxylic acid can be converted to the corresponding hydrazide by the reaction with hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of 6-Nitrobenzo[b]thiophene-2-carboxylic acid consists of a benzothiophene ring with a nitro group at the 6-position and a carboxylic acid group at the 2-position .


Chemical Reactions Analysis

While specific reactions involving 6-Nitrobenzo[b]thiophene-2-carboxylic acid are not detailed in the search results, thiophene-2-carboxylic acid, a related compound, has been widely studied as a substrate in coupling reactions and olefinations .

Scientific Research Applications

1. Substitution Reactions of Benzo[b]thiophene and Its Derivatives

  • Summary of Application: This study investigates the substitution reactions of benzo[b]thiophene and its derivatives, including nitration, halogenation, and amination .
  • Methods of Application: The nitration of benzo[b]thiophene with fuming nitric acid-acetic acid mixtures at 60-70°C results in the formation of mononitrated benzo[b]thiophene .
  • Results: The reaction mixture was shown to contain 2-, 3-, and 4-nitrobenzo[b]thiophene .

2. Synthesis of Thiophene Derivatives

  • Summary of Application: Thiophene-based analogs have been studied as a potential class of biologically active compounds .
  • Methods of Application: Various synthetic methods, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are used to produce thiophene derivatives .
  • Results: Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

3. Fabrication of Carboxylated Conducting Polymer/CNTs Composites

  • Summary of Application: Thianaphthene-2-carboxylic acid may be used for the fabrication of carboxylated conducting polymer/CNTs (carbon nanotubes) composites .

4. Coupling Reactions and Olefinations

  • Summary of Application: Thiophene-2-carboxylic acid has been widely studied as a substrate in coupling reactions and olefinations .
  • Methods of Application: Upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative .

5. Preparation of Kinase Inhibitors

  • Summary of Application: 3-Aminobenzo[b]thiophene scaffolds have been used for the preparation of kinase inhibitors .
  • Methods of Application: Microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130 °C provides rapid access to 3-aminobenzo[b]thiophenes . This transformation has been applied in the synthesis of the thieno[2,3-b]pyridine core motif of LIMK1 inhibitors, the benzo[4,5]thieno[3,2-e][1,4]diazepin-5(2H)-one scaffold of MK2 inhibitors and a benzo[4,5]thieno[3,2-d]pyrimidin-4-one inhibitor of the PIM kinases .
  • Results: Benzothiophenes are present in a number of clinical agents, including Raloxifene, a selective estrogen receptor modulator, Zileuton, an inhibitor of 5-lipoxygenase and leukotriene biosynthesis used for the treatment of asthma, and the antifungal agent Sertaconazole, which inhibits the synthesis of ergosterol .

6. Organic Semiconductors

  • Summary of Application: Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
  • Results: Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the fabrication of organic light-emitting diodes (OLEDs) .

7. Preparation of Eye Drops

  • Summary of Application: Suprofen, which is produced from thiophene-2-carboxylic acid, is the active ingredient in some eye drops .

8. Synthesis of Antidepressants

  • Summary of Application: Substituted benzothiophenes have been incorporated into antidepressants .

Safety And Hazards

The safety data sheet for a related compound, benzo[b]thiophene-2-carboxylic hydrazide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on 6-Nitrobenzo[b]thiophene-2-carboxylic acid and related compounds could involve further exploration of their potential biological activities. For instance, some benzo[b]thiophene-diaryl urea derivatives have shown potential as anticancer agents .

properties

IUPAC Name

6-nitro-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4S/c11-9(12)8-3-5-1-2-6(10(13)14)4-7(5)15-8/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHZMCSQBFHZNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80574113
Record name 6-Nitro-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitrobenzo[b]thiophene-2-carboxylic acid

CAS RN

19983-42-7
Record name 6-Nitro-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Cai, W Yu, D Song, W Zhang, J Guo, J Zhu… - European journal of …, 2019 - Elsevier
STAT3 has been extensively studied as a potential antitumor target. Though studies on regulating STAT3 mainly focus on the inhibition of STAT3 phosphorylation at Tyr705 residue, the …
Number of citations: 46 www.sciencedirect.com
V Fedi, M Altamura, RM Catalioto… - Journal of medicinal …, 2007 - ACS Publications
Starting from 1 (MEN14268), a selective tachykinin NK 2 receptor antagonist with an interesting in vitro pharmacological profile, a family of numerous antagonists was obtained through …
Number of citations: 28 pubs.acs.org

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